N-(benzenesulfonyl)benzenecarboximidoyl chloride
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Overview
Description
N-(benzenesulfonyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C13H8ClNO3S2. It is an important intermediate compound in the synthesis of a variety of compounds utilized in industries such as pharmaceuticals, agrochemicals, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)benzenecarboximidoyl chloride typically involves the reaction of benzenesulfonyl chloride with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Hydrolysis: It can be hydrolyzed in the presence of water to form the corresponding benzenesulfonamide and benzenecarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Addition Reactions: Reagents include alkenes and alkynes, often in the presence of a catalyst such as palladium or platinum.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products are substituted benzenesulfonamides or benzenecarboxamides.
Addition Reactions: The products are typically addition compounds with the sulfonyl and carboximidoyl groups attached to the double or triple bond.
Hydrolysis: The major products are benzenesulfonamide and benzenecarboxylic acid.
Scientific Research Applications
N-(benzenesulfonyl)benzenecarboximidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in the development of new drugs, particularly as enzyme inhibitors.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)benzenecarboximidoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its normal function. The molecular targets include various enzymes and proteins involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the carboximidoyl group.
Benzenecarboximidoyl chloride: Similar in structure but lacks the sulfonyl group.
N-Butyl-Benzenesulfonamide: Contains a sulfonamide group but differs in the alkyl chain and lacks the carboximidoyl group
Uniqueness
N-(benzenesulfonyl)benzenecarboximidoyl chloride is unique due to the presence of both sulfonyl and carboximidoyl groups, which confer distinct reactivity and functionality. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
N-(benzenesulfonyl)benzenecarboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSGATZZHTVKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397211 |
Source
|
Record name | N-(Benzenesulfonyl)benzenecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-25-1 |
Source
|
Record name | N-(Benzenesulfonyl)benzenecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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